N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide
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Overview
Description
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a pyrazole ring, an indole moiety, and a cyclohexane carboxamide group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole and indole intermediates. The pyrazole intermediate can be synthesized by reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio in acetone as a solvent. The reaction is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired pyrazole compound . The indole intermediate is then synthesized separately and coupled with the pyrazole intermediate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoylglycyl-N-cyclopentyl-N2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide
- Dipyrone
- Disodium [(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(sulfonatomethyl)amino]methanesulphonate
Uniqueness
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C33H39N5O3 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[2-(1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C33H39N5O3/c1-23-30(31(40)38(36(23)2)26-15-5-3-6-16-26)37(29(39)21-24-22-34-28-18-10-9-17-27(24)28)33(19-11-4-12-20-33)32(41)35-25-13-7-8-14-25/h3,5-6,9-10,15-18,22,25,34H,4,7-8,11-14,19-21H2,1-2H3,(H,35,41) |
InChI Key |
NRGNQYMHVBLAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CC3=CNC4=CC=CC=C43)C5(CCCCC5)C(=O)NC6CCCC6 |
Origin of Product |
United States |
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